N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide - 1787917-83-2

N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3114777
CAS Number: 1787917-83-2
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147

Compound Description: J147, chemically known as N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, has shown promising results as a potential drug for treating Alzheimer's disease. []

Relevance: While not directly structurally similar to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, the research paper discusses J147 in relation to a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles. These triazoles, like the target compound, contain a 1,2,3-triazole ring, highlighting the importance of this core structure in medicinal chemistry and specifically in relation to potential treatments for Alzheimer's disease. []

1,4-Diaryl-5-Trifluoromethyl-1H-1,2,3-Triazoles

Compound Description: The article discusses a series of novel 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles. These compounds were synthesized and structurally analyzed to understand their potential connection to the therapeutic activity of J147. []

Relevance: This entire class of compounds is directly related to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide due to the shared 1,2,3-triazole ring system. The variations in aryl substituents at the 1 and 4 positions, as well as the presence of the trifluoromethyl group at the 5 position in these compounds, provide insight into the structure-activity relationships within this class of molecules. []

5-{(E)-[4-(2”,5”-Dioxo-2”,5”-dihydro-1H-pyrrol-1-yl)phenyl]diazenyl}-2-methyl-N3-phenyl-3-thiophenecarboxamide Analogues

Compound Description: These are a series of thiophene-carboxamide analogues that were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Relevance: These compounds share the presence of a carboxamide group with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. While the core structures differ, the presence of the carboxamide functionality suggests potential for similar biological activities or mechanisms of action, as this group can often be involved in hydrogen bonding and interactions with biological targets. []

{4-[(2,4-Dichlorobenzoyloxy)methyl]-1-phenyl-1H-1,2,3-triazol-5-yl}methyl 2,4-dichlorobenzoate

Compound Description: This compound is a 1,2,3-triazole derivative that was structurally characterized using X-ray crystallography. The study focused on understanding the molecular conformation and crystal packing of this molecule. []

Relevance: This compound shares the core 1,2,3-triazole ring with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. The structural information provided about this compound, especially regarding the dihedral angles between the triazole ring and other substituents, can be valuable for understanding the conformational preferences of the target compound. []

5-Amino-1-aryl(hetaryl)-1,2,3-triazole-4-carboxamides

Compound Description: This paper describes the synthesis of bi- and polynuclear heterocyclic compounds based on 5-amino-1-aryl(hetaryl)-1,2,3-triazole-4-carboxamides. The research focuses on accessing new compounds with potential physiological effects. []

Relevance: These compounds are directly related to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide as they share the 1,2,3-triazole-4-carboxamide core structure. This shared scaffold suggests a common synthetic pathway and potential for similar chemical reactivity. Furthermore, the paper's exploration of bi- and polynuclear heterocyclic compounds built from this scaffold provides potential avenues for further structural modifications and investigation of biological activity of compounds like the target compound. []

SR147778

Compound Description: SR147778, chemically known as 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a potent and selective antagonist for the CB1 receptor. The compound displays nanomolar affinity for both rat brain and human CB1 receptors and has a long duration of action following oral administration. [, ]

Relevance: SR147778, although based on a pyrazole core, also contains a carboxamide group, similar to the target compound N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. This shared functionality, often crucial for binding and interaction with biological targets, suggests potential for similar pharmacological properties or mechanisms of action between the two compounds. [, ]

1(2)-Aminofunctionalized Derivatives of 9,10-anthracenedione

Compound Description: This study describes the synthesis and investigation of chemical and biological properties of various 1(2)-aminofunctionalized derivatives of 9,10-anthracenedione. These compounds were designed and synthesized to explore their potential as antibacterial, antifungal, antioxidant, and antitumor agents. []

Relevance: This broad category of compounds is relevant to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide due to the shared focus on heterocyclic scaffolds with potential biological activities. While the core structures differ significantly, this study highlights the importance of exploring a variety of heterocyclic systems, including triazoles, for discovering new therapeutic agents. []

N-(3-Chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a) and [1-(3,5-bis-trifluoromethylbenzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

Compound Description: These two triazole-based compounds were synthesized using regioselective pyridine metallation chemistry and were found to exhibit NK-1 antagonist activity. []

Relevance: These compounds are directly related to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide as they all feature a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group. This structural similarity, combined with their observed NK-1 antagonist activity, suggests the target compound might also possess similar biological activity or interact with related biological targets. []

CP-99,994, L-742,694, MK-869, CP-122,721, L-760,735-F, GR205171, L-733,060, and L-733,061

Compound Description: These compounds are all neurokinin (NK) 1 receptor antagonists, each with its own specific chemical structure. []

Relevance: While these compounds are not structurally similar to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, the paper discusses their activity as NK1 receptor antagonists. If the target compound also exhibits any activity on the NK1 receptor, it could be further investigated in relation to these known antagonists. []

PSNCBAM-1

Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) is a CB1 receptor allosteric antagonist. It displays noncompetitive antagonism in binding studies and has been shown to influence neuronal excitability in the mammalian central nervous system (CNS). []

Relevance: Although PSNCBAM-1 is structurally different from N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, it is mentioned alongside other CB1 receptor ligands such as CP55940 and WIN55,212-2, which are structurally relevant to the target compound due to their shared 1,2,3-triazole core. This co-occurrence suggests that investigating the target compound for potential activity at the CB1 receptor, either as an agonist, antagonist, or allosteric modulator, could be worthwhile. []

Org27569

Compound Description: Org27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, is a small-molecule allosteric modulator of the CB1 receptor. It exhibits biased allosteric effects by selectively blocking cAMP inhibition without significantly affecting ERK1/2 phosphorylation mediated by certain cannabinoid ligands. []

Relevance: Org27569 is highlighted for its allosteric modulation of the CB1 receptor, a target also relevant to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide due to its structural similarity to known CB1 ligands like CP55940 and WIN55,212-2. This connection further supports investigating the target compound for potential activity at the CB1 receptor, specifically exploring its potential for biased agonism or allosteric modulation. []

AM411, AM4054, WIN55,212.2, Δ9-THC, Methanandamide

Compound Description: These compounds are all CB1 receptor agonists. They each have distinct chemical structures but share the ability to activate CB1 receptors. []

Relevance: These CB1 agonists, specifically WIN55,212.2 and Methanandamide, share a 1,2,3-triazole core structure with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. This structural similarity suggests that the target compound might also possess CB1 receptor activity and could be investigated for potential agonistic effects. The paper's discussion of tolerance and behavioral effects of these agonists during chronic treatment could provide valuable information for understanding the potential pharmacological profile of the target compound if it interacts with the CB1 receptor. []

SR141716A, AM4113

Compound Description: Both SR141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide] and AM4113 [5-(4-alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] are CB1 receptor antagonists. []

Relevance: These compounds are CB1 antagonists and, although structurally different from the target compound N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, are relevant because the target compound shares structural features with known CB1 agonists. The information on the behaviorally disruptive effects of these antagonists during chronic CB1 agonist treatment could be useful in understanding the potential pharmacological profile of the target compound. []

Δ9-Tetrahydrocannabinol (Δ9-THC), WIN 55,212-2, Cannabidiol

Compound Description: Δ9-Tetrahydrocannabinol (Δ9-THC) and WIN 55,212-2 are cannabinoid agonists, while cannabidiol is a non-psychoactive cannabinoid. []

Relevance: These compounds, particularly WIN 55,212-2, are relevant due to their CB1 receptor activity and, in the case of WIN 55,212-2, its shared 1,2,3-triazole core structure with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. The study's examination of their effects on learning and performance in monkeys provides insights into the potential cognitive effects of CB1 receptor modulation, which could be relevant for investigating the target compound. []

CP 55940, WIN 55212-2, Arachidonylcyclopropylamide, (R)-Methanandamide, AM 1241

Compound Description: These compounds represent a diverse set of cannabinoid receptor ligands. CP 55940 and WIN 55212-2 are potent CB1 receptor agonists, while arachidonylcyclopropylamide and (R)-methanandamide are endocannabinoid analogs that activate both CB1 and CB2 receptors. AM 1241 is a CB2-selective agonist. []

Relevance: These compounds are relevant to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide because of their activity at cannabinoid receptors. Specifically, CP 55940, WIN 55212-2, and (R)-methanandamide share the 1,2,3-triazole core structure with the target compound. This similarity suggests that the target compound may also interact with cannabinoid receptors, prompting further investigation into its potential agonistic or antagonistic properties at CB1 and/or CB2 receptors. []

SR 141716A, AM 251, SR 144528

Compound Description: These are cannabinoid receptor antagonists. SR 141716A and AM 251 are CB1-selective antagonists, whereas SR 144528 is a CB2-selective antagonist. []

Relevance: Although structurally different from the target compound N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, these antagonists are relevant because they provide context for understanding cannabinoid receptor pharmacology, which could be important if the target compound exhibits activity at CB1 or CB2 receptors. []

(R)-Methanandamide and Abnormal Cannabidiol

Compound Description: These compounds are shown to stimulate nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC). They act on a non-CB1 and non-CB2 anandamide receptor and signal through Gi and PI3-kinase, leading to Akt activation, eNOS phosphorylation, and NO production. [, ]

Relevance: These compounds, specifically (R)-methanandamide, are relevant because they share the 1,2,3-triazole core structure with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. This structural similarity, combined with their activity in stimulating NO production, suggests that the target compound may also possess similar biological activity or interact with related biological targets, potentially through non-CB1/CB2 mechanisms. [, ]

Rimonabant (SR141716), LY320135, SR144528, O-1918

Compound Description: These compounds are antagonists for cannabinoid and anandamide receptors. Rimonabant and LY320135 are CB1 receptor antagonists, SR144528 is a CB2 receptor antagonist, and O-1918 is an anandamide receptor antagonist. [, ]

Relevance: Although not structurally similar to N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, these antagonists are relevant due to their association with cannabinoid and anandamide receptor pharmacology. The studies using these antagonists to investigate (R)-methanandamide's effects on NO production provide valuable information about potential non-CB1/CB2 receptor-mediated mechanisms, which could be applicable to the target compound if it also interacts with similar pathways. [, ]

(E,E)-4-Methyl-N-phenyl-2,3-diazapenta-2,4-diene-5-carboxamide (2) and Methyl (E,Z)-3-methyl-4-phenylcarbamoyl-1,2-diazabuta-1,3-diene-1-carboxylate (3)

Compound Description: These compounds are azoalkenes, specifically diazadienes, with differing electronic properties. Compound 2 possesses an electron-rich group on the nitrogen, whereas compound 3 has an electron-poor group. []

Relevance: These compounds share the presence of a carboxamide group with N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, suggesting potential for similar chemical reactivity or involvement in intermolecular interactions. Additionally, the study highlights the diverse reactivity of azoalkenes in cycloaddition reactions, a type of chemistry that could be relevant for synthesizing or modifying compounds like the target compound. []

Properties

CAS Number

1787917-83-2

Product Name

N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide

Molecular Formula

C22H21N5O3

Molecular Weight

403.442

InChI

InChI=1S/C22H21N5O3/c1-29-18-11-10-16(19(14-18)30-2)15-23-21(28)20-22(26-12-6-7-13-26)27(25-24-20)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,28)

InChI Key

QFKRMMOPVYLQHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.